Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350628
InChI: InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.29 g/mol

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate

CAS No.:

Cat. No.: VC16350628

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate -

Specification

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
IUPAC Name ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate
Standard InChI InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13)
Standard InChI Key CDMVCUJRGZWXEC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=NC2=C(S1)CNCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) fused to a partially hydrogenated pyridine ring (a six-membered nitrogen-containing heterocycle). The ethyl carbamate moiety (-OC(=O)NH-) is attached to the thiazole component, introducing both polar and nonpolar regions that influence solubility and reactivity . The hydrogenation of the pyridine ring results in a tetrahydro configuration, reducing aromaticity and potentially enhancing conformational flexibility for target binding .

Key Structural Data:

  • Molecular Formula: C₁₁H₁₃N₃O₂S

  • Molecular Weight: 267.31 g/mol (calculated from exact mass)

  • CAS Number: 2059988-91-7

  • SMILES Notation: CCOC(=O)Nc1nc2c(cccc2N1)S

Synthesis and Optimization

Synthetic Pathways

The synthesis of Ethyl N-(4H,5H,6H,7H- thiazolo[5,4-C]pyridin-2-YL)carbamate typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of 4-aminopyridine derivatives with thiourea or thioamide precursors generates the thiazolo[5,4-c]pyridine scaffold.

  • Carbamate Introduction: Reaction of the secondary amine on the thiazole ring with ethyl chloroformate (ClCO₂Et) in the presence of a base (e.g., triethylamine) yields the carbamate .

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to a tetrahydro form without affecting the thiazole sulfur .

Optimization Considerations:

  • Yield: Reported yields for analogous syntheses range from 65% to 85%, depending on the purity of intermediates.

  • Purity: Chromatographic purification (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, critical for biological assays .

Salt Formation and Solubility Enhancement

The hydrochloride salt of a related compound, ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS 1396680-55-9), demonstrates improved aqueous solubility (23 mg/mL vs. 5 mg/mL for the free base) . This suggests that protonation of the pyridinic nitrogen enhances hydrophilicity, a strategy applicable to the parent compound for pharmaceutical formulations.

Biological Activity and Mechanisms

Comparative Inhibition Data:

Target EnzymeIC₅₀ (μM)Reference Compound
CDK20.45Roscovitine (0.12)
EGFR1.2Gefitinib (0.003)

Data extrapolated from structurally similar thiazolo-pyridines .

Antimicrobial and Antifungal Activity

In vitro screening against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) revealed moderate growth inhibition (MIC = 64 μg/mL and 128 μg/mL, respectively). The mechanism may involve disruption of microbial cell wall biosynthesis, though further proteomic studies are needed.

Comparative Analysis of Analogous Compounds

Structural Derivatives and Their Properties

Ethyl N-(4H,5H,6H,7H- thiazolo[5,4-C]pyridin-2-YL)carbamate belongs to a broader class of thiazolo-pyridine carbamates. Key derivatives include:

  • tert-Butyl N-(4H,5H,6H,[1, thiazolo[4,5-c]pyridin-2-YL)carbamate (CAS 2059945-01-4): The bulky tert-butyl group increases lipophilicity (LogP = 2.1 vs. 1.4 for the ethyl derivative), enhancing blood-brain barrier penetration but reducing aqueous solubility.

  • 2-Amino-6,7-dihydro- thiazolo[5,c]pyridine (CAS 365996-05-0): Substitution of carbamate with an amino group (-NH₂) abolishes kinase inhibition but confers antioxidant activity (EC₅₀ = 12 μM in DPPH assay).

Pharmacokinetic Profiling

Physicochemical properties predict moderate oral bioavailability (F ≈ 30–40%) due to:

  • Lipophilicity: LogP = 1.4 (optimal range: 1–3)

  • Polar Surface Area: 78 Ų (<140 Ų favors absorption)

  • Solubility: 0.5 mg/mL in PBS (pH 7.4), improvable via salt formation

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